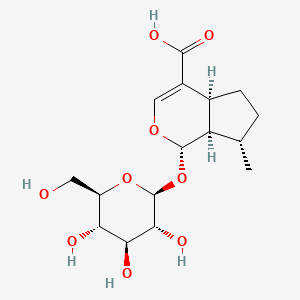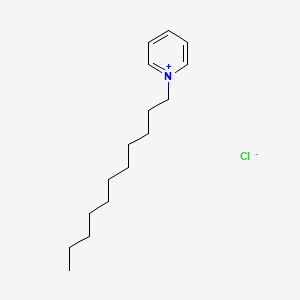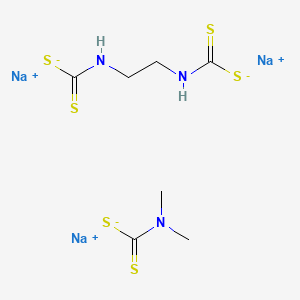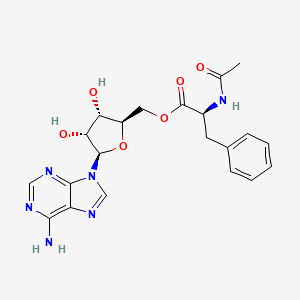
7-Deoxyloganic acid
Übersicht
Beschreibung
7-Deoxyloganic acid is an iridoid monoterpene, a class of naturally occurring organic compounds. It is produced from 7-deoxyloganetic acid by the enzyme 7-deoxyloganetic acid glucosyltransferase. This compound is a substrate for the enzyme this compound hydroxylase, which synthesizes loganic acid . Iridoids, including this compound, are known for their diverse biological activities and are found in many plant species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7-Deoxyloganic acid is synthesized from 7-deoxyloganetic acid through the action of the enzyme 7-deoxyloganetic acid glucosyltransferase. This enzyme catalyzes the transfer of a glucose moiety to 7-deoxyloganetic acid, forming this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis involving glucosyltransferase suggests a biotechnological approach could be employed. This would involve the cultivation of plants or microorganisms expressing the necessary enzymes to produce the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Deoxyloganic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form loganic acid.
Hydroxylation: The enzyme this compound hydroxylase catalyzes the hydroxylation of this compound to produce loganic acid.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as molecular oxygen or specific oxidase enzymes.
Hydroxylation: Requires the presence of hydroxylase enzymes and appropriate cofactors.
Major Products:
Loganic Acid: Formed through the hydroxylation of this compound.
Wissenschaftliche Forschungsanwendungen
7-Deoxyloganic acid has several scientific research applications:
Chemistry: It serves as a precursor in the biosynthesis of various iridoid glycosides and alkaloids.
Biology: Studied for its role in plant metabolism and its involvement in the biosynthesis of secondary metabolites.
Industry: Potential use in the production of natural products and pharmaceuticals due to its role as a biosynthetic intermediate.
Wirkmechanismus
The mechanism of action of 7-deoxyloganic acid involves its conversion to loganic acid by the enzyme this compound hydroxylase. This conversion is a key step in the biosynthesis of various iridoid glycosides and alkaloids. The molecular targets and pathways involved include the enzymes and intermediates in the iridoid biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
7-Deoxyloganetic Acid: The precursor to 7-deoxyloganic acid, involved in the same biosynthetic pathway.
Loganic Acid: The product formed from the hydroxylation of this compound.
Secologanin: Another iridoid glycoside involved in the biosynthesis of monoterpene indole alkaloids.
Uniqueness: this compound is unique due to its specific role as an intermediate in the biosynthesis of loganic acid and other iridoid glycosides. Its enzymatic conversion highlights its importance in the metabolic pathways of various plant species.
Eigenschaften
IUPAC Name |
(1S,4aS,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7+,9+,10+,11+,12-,13+,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXFHNSGLYXPNG-YDYVGBNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945163 | |
| Record name | Deoxyloganic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22487-36-1 | |
| Record name | Deoxyloganic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22487-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxyloganic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-DEOXYLOGANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ67QWR9D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![12a-Methyl-2,3,3a,3b,4,5,9,10,10b,11,12,12a-dodecahydro-1H-8,10a-methanocyclohepta[a]cyclopenta[f]naphthalene-1,7(8H)-dione](/img/structure/B1227557.png)


![3-iodo-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1227561.png)
![2-(3,5-dimethyl-4-nitro-1-pyrazolyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B1227563.png)
![methyl 5-carbamoyl-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B1227564.png)
![1-[[(4-Ethoxyanilino)-sulfanylidenemethyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1227565.png)
![2-[[4-(2-Ethoxyanilino)-6-(4-ethoxyanilino)-2-pyrimidinyl]methylidene]propanedinitrile](/img/structure/B1227566.png)
![N-[2-(1-cyclohexenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B1227573.png)
